N-tert-butyl-2-phenoxyacetamide
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Overview
Description
N-tert-butyl-2-phenoxyacetamide is an organic compound with the molecular formula C12H17NO2 It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-phenoxyacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide product after purification.
Another method involves the use of tert-butyl isocyanate and phenoxyacetic acid. This reaction is catalyzed by a base such as sodium hydroxide and proceeds under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-tert-butyl-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Similar structure but lacks the phenoxy group.
N-tert-butyl-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-tert-butyl-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
N-tert-butyl-2-phenoxyacetamide is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical and biological properties. The phenoxy group enhances its solubility and reactivity, while the tert-butyl group provides steric hindrance, affecting its interaction with molecular targets.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-tert-butyl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
QHGSCECFTAWDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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